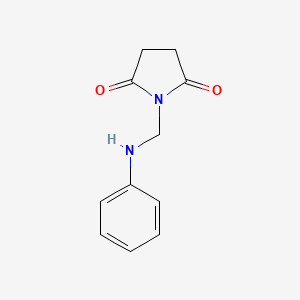
1-(Anilinomethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Anilinomethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another study reported the synthesis of a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives, such as 1-bromopyrrolidine-2,5-dione (NBS), are the most commonly used halogenation reagents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The molecular formula of this compound is C11H12N2O2 . The average mass is 204.225 Da .科学的研究の応用
Synthesis and Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives, including the process of heating its ethoxycarbonyl derivative, yields various compounds with potential applications in organic chemistry and materials science. These compounds, upon further manipulation, can serve as precursors or intermediates in the synthesis of more complex molecules (Mulholland, Foster, & Haydock, 1972).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. These studies reveal that such derivatives can significantly protect against corrosion, making them valuable in industrial applications where metal preservation is crucial (Zarrouk et al., 2015).
Computational Chemistry
A computational study on a Mannich base derivative of pyrrolidine-2,5-dione demonstrated its antioxidant activity. This study provides insights into the electronic structure, vibrational spectra, and thermodynamic properties, illustrating the compound's potential in developing antioxidants (Boobalan et al., 2014).
Biological Activity
Mannich bases derived from pyrrolidine-2,5-dione have been synthesized and their biological activities explored. These compounds form complexes with metals like Cobalt (II), Nickel (II), Copper (II), and Zinc (II), showing potential in medicinal chemistry and drug development due to their biological activities (Vendan et al., 2010).
Material Science
The study on the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation highlights its relevance in synthesizing materials with specific properties. This research contributes to the understanding of the chemical transformations and potential applications in creating novel materials (Yan et al., 2018).
作用機序
Target of Action
1-(Anilinomethyl)pyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in cellular processes, including vesicle transport and protein folding, respectively .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
Given its targets, it may influence pathways related to vesicle transport and protein folding . The downstream effects of these alterations could have significant impacts on cellular function and homeostasis.
Result of Action
Given its targets, it may influence vesicle transport and protein folding processes, potentially leading to changes in cellular function . More research is needed to fully understand these effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(anilinomethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVRSBSNLNDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)
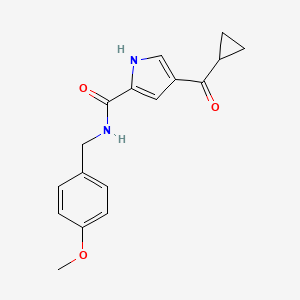
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)
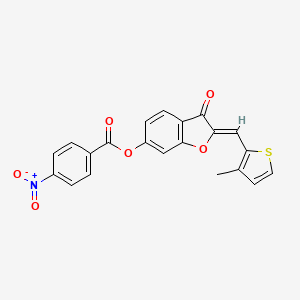
![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2879594.png)
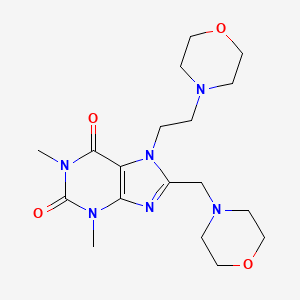
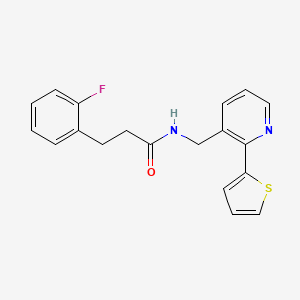
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)